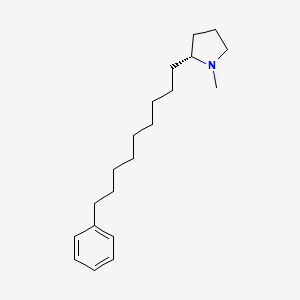
(2R)-1-Methyl-2-(9-phenylnonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-Methyl-2-(9-phenylnonyl)pyrrolidine is a natural product found in Arum maculatum and Arisarum vulgare with data available.
科学的研究の応用
Pharmacological Activity
- The pyrrolidine ring, a component of (2R)-1-Methyl-2-(9-phenylnonyl)pyrrolidine, has been utilized in the synthesis of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one derivatives, demonstrating pharmacological activities such as anti-arrhythmic, hypotensive, and alpha-adrenolytic activities. These compounds have shown significant binding affinity for alpha-adrenoceptors and exhibited prophylactic antiarrhythmic effects in adrenaline-induced arrhythmia in anaesthetized rats (Kulig et al., 2007).
Analogs and Derivatives
- A pyrrolidine analog of histamine has been synthesized as a conformationally constrained H3 agonist. This compound, referred to as immepyr [(+)-4a], demonstrated selective in vivo H3 agonist activity, showcasing the potential of pyrrolidine structures in creating cyclic, conformationally restricted analogs of biologically active compounds (Shih et al., 1995).
Biological Activity and Therapeutic Potential
- The pyrrolidine ring is integral to medicinal chemistry, often employed in the design of compounds for treating human diseases. Its saturated scaffold allows efficient exploration of pharmacophore space, contributes to molecular stereochemistry, and increases three-dimensional coverage due to the non-planarity of the ring. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring, offering insights into the influence of steric factors on biological activity and the structure–activity relationship of studied compounds (Petri et al., 2021).
特性
製品名 |
(2R)-1-Methyl-2-(9-phenylnonyl)pyrrolidine |
|---|---|
分子式 |
C20H33N |
分子量 |
287.5 g/mol |
IUPAC名 |
(2R)-1-methyl-2-(9-phenylnonyl)pyrrolidine |
InChI |
InChI=1S/C20H33N/c1-21-18-12-17-20(21)16-11-6-4-2-3-5-8-13-19-14-9-7-10-15-19/h7,9-10,14-15,20H,2-6,8,11-13,16-18H2,1H3/t20-/m1/s1 |
InChIキー |
MNVHQKNDNJJRIX-HXUWFJFHSA-N |
異性体SMILES |
CN1CCC[C@H]1CCCCCCCCCC2=CC=CC=C2 |
正規SMILES |
CN1CCCC1CCCCCCCCCC2=CC=CC=C2 |
同義語 |
irniine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



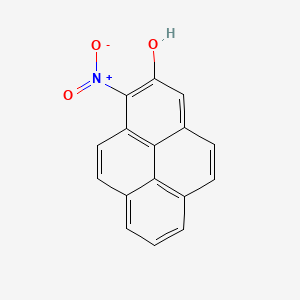
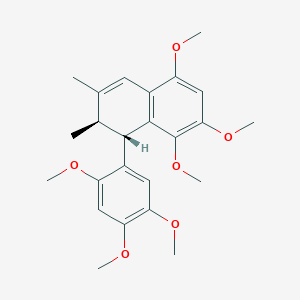

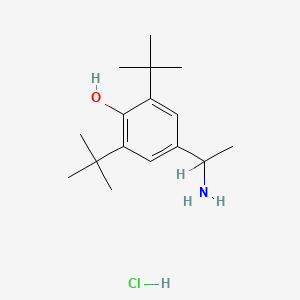
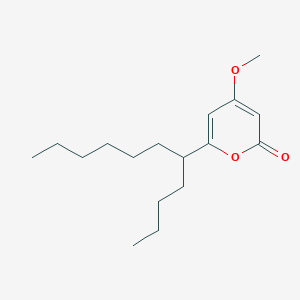
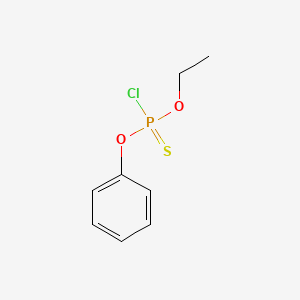
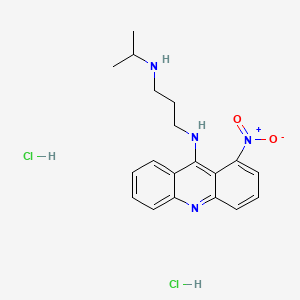
![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)
![methyl 2-[(1S,5S,7S,8S,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1210914.png)
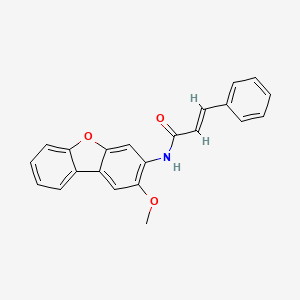
![4-[2,3,5,6-Tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoic acid](/img/structure/B1210916.png)
![(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1210917.png)
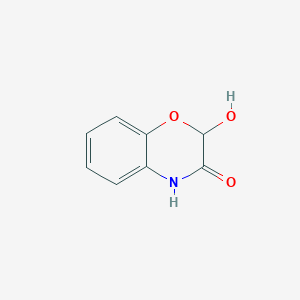
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)